![molecular formula C12H19NO6 B13202243 (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B13202243.png)
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid is an organic compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and an oxo group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Formation of the Oxo Group: The oxo group is introduced through oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Allylation: The prop-2-en-1-yloxy group is introduced via an allylation reaction, typically using allyl bromide and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and automated systems are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group using reagents like sodium borohydride.
Substitution: The Boc group can be removed under acidic conditions, revealing the free amino group for further functionalization.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products
Epoxides: Formed from oxidation of the allyl group.
Alcohols: Formed from reduction of the oxo group.
Free Amines: Formed from deprotection of the Boc group.
Applications De Recherche Scientifique
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules, such as enzymes and receptors.
Medicine: Investigated for its potential as a prodrug, where the Boc group is removed in vivo to release the active compound.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid involves its interaction with specific molecular targets:
Molecular Targets: Enzymes that can cleave the Boc group, releasing the active amino compound.
Pathways Involved: The released amino compound can participate in various biochemical pathways, potentially inhibiting or activating specific enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid: Similar in structure but may have different substituents on the butanoic acid backbone.
(3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxo-4-(methoxy)butanoic acid: Similar but with a methoxy group instead of a prop-2-en-1-yloxy group.
Uniqueness
The presence of the prop-2-en-1-yloxy group in this compound provides unique reactivity, particularly in oxidation reactions, making it distinct from other similar compounds.
Propriétés
Formule moléculaire |
C12H19NO6 |
|---|---|
Poids moléculaire |
273.28 g/mol |
Nom IUPAC |
(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-prop-2-enoxybutanoic acid |
InChI |
InChI=1S/C12H19NO6/c1-5-6-18-10(16)8(7-9(14)15)13-11(17)19-12(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,13,17)(H,14,15)/t8-/m0/s1 |
Clé InChI |
IAEZDRCCBIEBCS-QMMMGPOBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)OCC=C |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


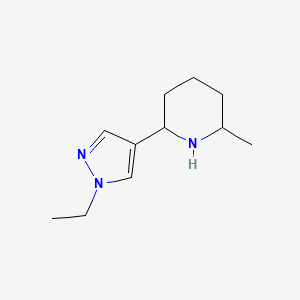
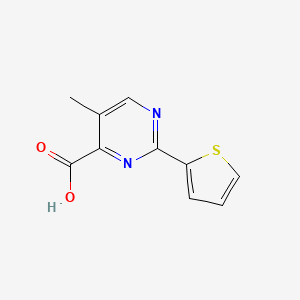
![6-Oxaspiro[4.6]undec-8-ene](/img/structure/B13202175.png)
![2-chloro-1-[1-(3-isopropylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13202176.png)


![1-(Bromomethyl)-1-[(prop-2-EN-1-yloxy)methyl]cyclopropane](/img/structure/B13202196.png)
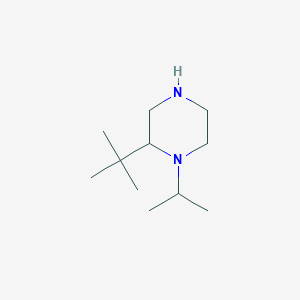

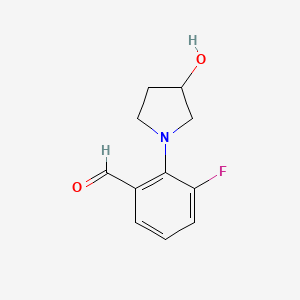
![Methyl 6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13202228.png)
![N-[1-[5-(ethylaminomethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl]acetamide](/img/structure/B13202230.png)
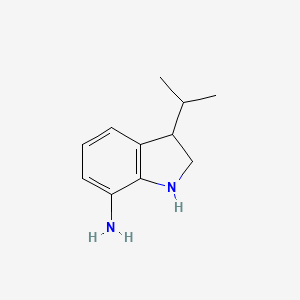
![N-{bicyclo[2.2.1]heptan-2-yl}-2-(methylamino)acetamide](/img/structure/B13202254.png)
